molecular formula C13H18FNO3S3 B2464722 1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide CAS No. 2415463-36-2

1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide

Cat. No.: B2464722
CAS No.: 2415463-36-2
M. Wt: 351.47
InChI Key: FKRDFZBYZIPJIP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a dithiepan ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide typically involves multiple steps, including the formation of the dithiepan ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and fluorophenyl derivatives, such as:

Uniqueness

1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide is unique due to the presence of the dithiepan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and fluorophenyl derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S3/c14-12-4-2-1-3-11(12)7-21(17,18)15-8-13(16)9-19-5-6-20-10-13/h1-4,15-16H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRDFZBYZIPJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)CC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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